4-[1-(4-Fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzoic acid
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Overview
Description
4-[1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]BENZOIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,3]thiazine core fused with a benzoic acid moiety
Preparation Methods
The synthesis of 4-[1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]BENZOIC ACID involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by the introduction of the thiazine ring through a cyclization reaction. The final step involves the attachment of the benzoic acid group. Industrial production methods often employ ultrasonic-assisted synthesis to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic and nucleophilic substitution reactions under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .
Scientific Research Applications
4-[1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in anticancer research.
Mechanism of Action
The mechanism of action of 4-[1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]BENZOIC ACID involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 4-[1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]BENZOIC ACID lies in its specific fluorophenyl and dimethyl groups, which enhance its chemical stability and biological activity .
Properties
Molecular Formula |
C20H16FN3O2S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[1-(4-fluorophenyl)-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazin-4-yl]benzoic acid |
InChI |
InChI=1S/C20H16FN3O2S/c1-11-17-18(13-3-5-14(6-4-13)20(25)26)27-12(2)22-19(17)24(23-11)16-9-7-15(21)8-10-16/h3-10,18H,1-2H3,(H,25,26) |
InChI Key |
AWYOCMWRIHVDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)C)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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